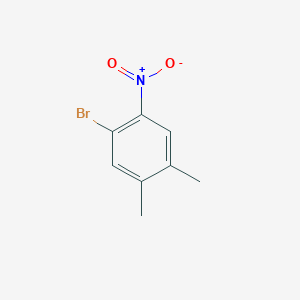

1-Bromo-4,5-dimethyl-2-nitrobenzene

Beschreibung

Overview of Nitroaromatic Compounds in Advanced Organic Synthesis

Nitroaromatic compounds are fundamental to advanced organic synthesis, serving as key intermediates in numerous chemical transformations. numberanalytics.comresearchgate.net The strong electron-withdrawing nature of the nitro group significantly impacts the reactivity of the aromatic ring, facilitating a variety of reactions. mdpi-res.com These compounds are readily accessible through nitration reactions and can be further functionalized through methods like nucleophilic aromatic substitution, cross-coupling reactions, and reduction of the nitro group to an amino group, which opens up another avenue of chemical derivatization. researchgate.net

The synthesis of nitroaromatic compounds has evolved beyond traditional methods involving nitric and sulfuric acid, which often lead to mixtures of isomers and generate significant waste. researchgate.net Modern approaches focus on milder, more selective, and environmentally benign methodologies, including the use of alternative nitrating agents and catalytic systems. numberanalytics.comresearchgate.net These advancements have expanded the scope of accessible nitroaromatic structures, including those with sensitive functional groups. researchgate.net

Contextualization of Brominated Nitrobenzene (B124822) Derivatives in Contemporary Chemical Research

Among halogenated nitroarenes, brominated nitrobenzene derivatives hold a prominent place in contemporary chemical research. The presence of a bromine atom provides a reactive handle for a variety of synthetic transformations. For instance, the bromine can act as a leaving group in nucleophilic aromatic substitution reactions or participate in transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. researchgate.netwikipedia.org

The interplay between the bromo and nitro substituents on the benzene (B151609) ring dictates the molecule's reactivity. The nitro group, being strongly electron-withdrawing, activates the ring towards nucleophilic attack, particularly at the ortho and para positions relative to it. wikipedia.orgstackexchange.com This predictable reactivity pattern makes brominated nitrobenzenes valuable synthons for the regioselective introduction of various functionalities. For example, they are used in the synthesis of pharmaceuticals and other biologically active molecules. nih.gov

Importance of Specific Substitution Patterns in Aromatic Systems: The Case of 1-Bromo-4,5-dimethyl-2-nitrobenzene

The specific arrangement of substituents on an aromatic ring profoundly influences its physical, chemical, and biological properties. This is particularly true for this compound. The positions of the bromo, nitro, and two methyl groups are not arbitrary; they create a unique electronic and steric environment that dictates the molecule's behavior in chemical reactions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 53938-24-2 | nbinnochem.comchemicalbook.comsigmaaldrich.com |

| Molecular Formula | C8H8BrNO2 | nbinnochem.comchemicalbook.com |

| Molecular Weight | 230.06 g/mol | chemicalbook.com |

| Appearance | Yellowish crystalline solid | nbinnochem.com |

| Melting Point | 68-73 °C | nbinnochem.com |

| Purity | ≥ 98% | nbinnochem.com |

Historical Development and Evolution of Research on Substituted Nitrobenzenes

The study of substituted nitrobenzenes has a rich history, dating back to the early days of organic chemistry. The nitration of benzene was one of the first electrophilic aromatic substitution reactions to be extensively studied. researchgate.net Early research focused on understanding the fundamental reactivity of these compounds and the directing effects of various substituents. orgsyn.org

Over the decades, research has evolved from simple nitration and substitution reactions to the development of sophisticated synthetic methodologies that allow for precise control over the structure of substituted nitrobenzenes. researchgate.netrsc.org This has been driven by the increasing demand for complex and highly functionalized molecules in various fields, particularly in medicinal chemistry and materials science. nih.gov The development of new analytical techniques has also played a crucial role, enabling detailed characterization and a deeper understanding of the structure-activity relationships of these compounds. nih.govnih.gov The journey of substituted nitrobenzenes from simple laboratory curiosities to indispensable tools in modern chemical synthesis highlights the continuous advancement of organic chemistry.

Structure

2D Structure

Eigenschaften

IUPAC Name |

1-bromo-4,5-dimethyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-5-3-7(9)8(10(11)12)4-6(5)2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXLRLFDGLUSGQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10356540 | |

| Record name | 1-bromo-4,5-dimethyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53938-24-2 | |

| Record name | 1-bromo-4,5-dimethyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Preparative Strategies for 1 Bromo 4,5 Dimethyl 2 Nitrobenzene

Classical Approaches to Halogenated Nitrobenzenes

Traditional syntheses of halogenated nitrobenzenes, including 1-Bromo-4,5-dimethyl-2-nitrobenzene, are typically rooted in electrophilic aromatic substitution reactions on appropriately substituted benzene (B151609) rings. The success of these methods hinges on the directing effects of the substituents already present on the aromatic core, which dictate the regiochemical outcome of the nitration or bromination step.

Nitration of Brominated Xylenes and Related Precursors

One classical pathway involves the direct nitration of a brominated xylene precursor, specifically 1-bromo-3,4-dimethylbenzene (also known as 4-bromo-ortho-xylene). In this electrophilic aromatic substitution, the regioselectivity of the incoming nitro group (-NO₂) is governed by the combined directing effects of the substituents on the benzene ring: the two methyl groups (-CH₃) and the bromine (-Br) atom.

Methyl groups are activating groups and are ortho, para-directors, meaning they increase the electron density at the positions ortho and para to themselves, making these sites more susceptible to electrophilic attack. unizin.orgpressbooks.pub The bromine atom, while being a deactivating group due to its inductive electron-withdrawing effect, is also an ortho, para-director because its lone pair electrons can be donated to the ring through resonance. unizin.orglibretexts.org

In the case of 1-bromo-3,4-dimethylbenzene, the potential sites for nitration are positions 2, 5, and 6.

Position 2: This position is ortho to both the bromine at C1 and the methyl group at C3, making it a highly activated and sterically accessible site.

Position 5: This position is ortho to the methyl group at C4 and para to the bromine at C1. It is also an activated site.

Position 6: This position is ortho to the methyl group at C4 and meta to the bromine at C1.

The synergistic directing effects of the bromine atom and the methyl group at C3 strongly favor the introduction of the nitro group at the C2 position. Therefore, the nitration of 1-bromo-3,4-dimethylbenzene with a standard nitrating mixture, such as a combination of concentrated nitric acid and sulfuric acid, is expected to yield this compound as the major product. The reaction temperature must be carefully controlled to prevent over-nitration. pbworks.com

| Precursor | Reagents | Major Product |

| 1-Bromo-3,4-dimethylbenzene | Conc. HNO₃, Conc. H₂SO₄ | This compound |

Bromination of Dimethylnitrobenzenes

An alternative classical route is the electrophilic bromination of a dimethylnitrobenzene, specifically 3,4-dimethylnitrobenzene (4-nitro-ortho-xylene). In this scenario, the directing effects of a strongly deactivating nitro group and two activating methyl groups are in competition.

The nitro group is a powerful deactivating group and a meta-director, significantly reducing the electron density of the aromatic ring and directing incoming electrophiles to the positions meta to it. pressbooks.pubstudy.com Conversely, the methyl groups are activating ortho, para-directors. unizin.orgpressbooks.pub

For 3,4-dimethylnitrobenzene, the nitro group at C1 directs incoming electrophiles to the C3 and C5 positions. The methyl group at C3 directs to C2, C4, and C6, while the methyl group at C4 directs to C3 and C5. The positions most favorable for electrophilic attack are those that are activated by the methyl groups and not strongly deactivated by the nitro group. Position 5 is meta to the nitro group and ortho to the C4-methyl group, making it a plausible site for substitution. Position 2 is ortho to the C3-methyl group but also ortho to the deactivating nitro group.

Therefore, the bromination of 3,4-dimethylnitrobenzene is predicted to occur at the C5 position, which is meta to the nitro group and activated by the C4-methyl group, leading to the formation of this compound. Due to the deactivating nature of the nitro group, this bromination typically requires harsh reaction conditions, such as heating with bromine in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or in oleum. orgsyn.orgscirp.orggoogle.com

| Precursor | Reagents | Major Product |

| 3,4-Dimethylnitrobenzene | Br₂, FeBr₃ or H₂SO₄/HNO₃ | This compound |

Contemporary Synthetic Pathways to this compound

Modern synthetic strategies often favor methods that offer greater control, milder conditions, and applicability to a wider range of substrates. The Sandmeyer reaction is a prominent example of such a contemporary pathway.

Synthesis from 4,5-Dimethyl-2-nitroaniline (B181755) via Diazotization-Bromination

A highly effective and widely used contemporary method for the synthesis of this compound is the Sandmeyer reaction, starting from 4,5-dimethyl-2-nitroaniline. wikipedia.orggeeksforgeeks.orglscollege.ac.in This two-step process first involves the conversion of the primary aromatic amine into a diazonium salt, which is then subsequently replaced by a bromine atom using a copper(I) bromide catalyst.

Diazotization: 4,5-Dimethyl-2-nitroaniline is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrobromic acid (HBr), at low temperatures (0–5 °C). This converts the amino group (-NH₂) into a diazonium salt group (-N₂⁺).

Sandmeyer Reaction: The resulting diazonium salt solution is then added to a solution of copper(I) bromide (CuBr). The diazonium group is an excellent leaving group, and in the presence of the copper(I) catalyst, it is replaced by a bromide ion, releasing nitrogen gas and forming the desired this compound. jk-sci.combyjus.com

The efficiency and yield of the Sandmeyer bromination are highly dependent on the reaction conditions. Careful optimization is crucial for achieving the desired outcome.

Temperature: The diazotization step must be carried out at low temperatures, typically between 0 and 5 °C, to ensure the stability of the diazonium salt, which can be explosive if isolated and can decompose at higher temperatures. The subsequent displacement reaction with CuBr is often performed at room temperature or with gentle heating to ensure the complete evolution of nitrogen gas. nih.gov

Reagent Stoichiometry: While the copper(I) salt acts catalytically, it is often used in stoichiometric amounts to ensure better reactivity and higher yields. lscollege.ac.in The choice of acid for the diazotization step is important; using hydrobromic acid provides the bromide counter-ion for the diazonium salt and the bromide nucleophile for the substitution step.

Solvents: The reaction is typically performed in an aqueous medium. However, various organic solvents and solvent mixtures have been explored to improve yields and facilitate product isolation. For instance, reactions have been successfully carried out in solvents like acetonitrile and dibromomethane. nih.gov The use of phase-transfer catalysts, such as dibenzo-18-crown-6, in conjunction with a bidentate nitrogen ligand like 1,10-phenanthroline, has been shown to enhance the efficiency of catalytic Sandmeyer brominations. nih.govorganic-chemistry.org

The Sandmeyer reaction is a classic example of a radical-nucleophilic aromatic substitution (SRNAr). wikipedia.orglscollege.ac.in The copper(I) catalyst plays a pivotal role in the mechanism. The reaction is initiated by a single-electron transfer (SET) from the copper(I) species to the diazonium salt. jk-sci.combyjus.com

This electron transfer results in the formation of a diazo radical and a copper(II) species. The diazo radical rapidly loses a molecule of dinitrogen (N₂) to form an aryl radical. This aryl radical then abstracts a bromide atom from the copper(II) bromide species to form the final product, this compound, and regenerate the copper(I) catalyst, thus completing the catalytic cycle. jk-sci.comunacademy.com

Recent advancements have shown that a combination of Cu(I) and Cu(II) salts can be more effective. For example, an equimolar catalytic mixture of CuBr and CuBr₂ has been reported to achieve maximum conversion in some Sandmeyer brominations. nih.govorganic-chemistry.org This suggests a complex interplay between the different oxidation states of copper in the catalytic cycle.

| Parameter | Optimized Condition | Rationale |

| Temperature | 0-5 °C for diazotization; Room temp. for substitution | Prevents diazonium salt decomposition. nih.gov |

| Catalyst | Stoichiometric or catalytic CuBr; Cu(I)/Cu(II) mix | Ensures high reactivity and yield. lscollege.ac.inorganic-chemistry.org |

| Solvent | Acetonitrile, Dibromomethane | Can improve reaction efficiency and product isolation. nih.gov |

| Additives | Phase-transfer catalysts, Ligands (e.g., phenanthroline) | Enhances catalytic efficiency. nih.govorganic-chemistry.org |

Exploration of Alternative Halogenation Techniques for Substituted Nitrobenzenes (e.g., Using Dibromohydantoin)

The direct bromination of aromatic compounds, particularly those containing deactivating substituents like a nitro group, often requires harsh conditions and the use of hazardous reagents such as molecular bromine (Br₂). To address the risks associated with toxicity and corrosiveness, alternative brominating agents have been developed. nih.gov N-halo compounds, such as N-bromosuccinimide (NBS), tribromoisocyanuric acid, and dibromohydantoin, serve as effective and often safer sources of electrophilic bromine. nih.govresearchgate.net

Another powerful method involves oxidative bromination using sodium bromate (NaBrO₃) in the presence of a strong acid. researchgate.net This approach has been shown to be a potent brominating agent for aromatic compounds that contain deactivating groups. researchgate.net Research comparing this method with the use of molecular bromine for the bromination of nitrobenzene (B124822) indicates that the sodium bromate system allows for milder reaction conditions, achieves higher yields, and offers improved regioselectivity. researchgate.net These alternative reagents provide greener and more sustainable pathways for the synthesis of brominated nitroaromatics. researchgate.net

| Reagent Class | Specific Examples | Key Advantages |

| N-Halo Reagents | N-Bromosuccinimide (NBS), Dibromohydantoin, Tribromoisocyanuric acid | Safer handling compared to Br₂, reduced risk of runaway reactions, fewer corrosive byproducts. nih.gov |

| Oxidative Halogenation | Sodium Bromate (NaBrO₃) with strong acid | Milder conditions, higher yields, and improved regioselectivity for deactivated rings. researchgate.net |

Decarboxylative Halogenation Strategies for Related Nitrobenzoic Acids

Decarboxylative halogenation, or halodecarboxylation, is a synthetic strategy that converts carboxylic acids into the corresponding organic halides. acs.orgnih.gov This process involves the cleavage of a carbon-carbon bond between the aromatic ring and the carboxyl group, with the liberation of carbon dioxide. acs.orgnih.gov This method is particularly valuable as it can provide access to regioisomers of substituted benzenes that are difficult or impossible to obtain through direct electrophilic aromatic halogenation. acs.orgnih.gov The regiochemical outcome of direct halogenation is dictated by the directing effects of existing substituents, which may not favor the desired isomer. acs.orgnih.gov

For nitro-substituted benzoic acids, several catalytic systems have been developed to facilitate this transformation. A highly regioselective palladium-catalyzed method has been established for the decarboxylative ortho-C-H halogenation of o-nitrobenzoic acids using sodium halides (NaX, where X = I, Br) under aerobic conditions. acs.org Additionally, research has shown that a simple combination of copper(I) iodide (CuI) and oxygen is effective for the iododecarboxylation of ortho-nitrobenzoic acids. nih.gov More recent advancements have led to general catalytic methods that can perform direct decarboxylative halogenation on a wide range of (hetero)aryl carboxylic acids, regardless of the substituent's position (ortho, meta, or para). princeton.edu

Purification Techniques and Yield Optimization in this compound Synthesis

The successful synthesis of a target compound relies heavily on effective purification to isolate the product from unreacted starting materials, byproducts, and catalysts. For solid organic compounds like this compound, column chromatography and recrystallization are standard and powerful techniques.

Column chromatography is a fundamental purification technique used to separate components of a mixture based on their differential adsorption to a stationary phase. samacheerkalvi.guru In a typical application for the purification of nitroaromatic compounds, silica gel (e.g., 200-300 mesh) is used as the solid adsorbent (the stationary phase) packed into a glass column. samacheerkalvi.gurursc.org The crude reaction mixture is loaded onto the top of the column and eluted with a solvent or a mixture of solvents (the mobile phase). Components separate as they travel down the column at different rates, allowing for the collection of the desired product in pure fractions. The progress of the separation is often monitored by thin-layer chromatography (TLC). rsc.org

Recrystallization is a purification technique for solid compounds based on differences in solubility. The principle involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling. As the solution cools, the solubility of the desired compound decreases, causing it to crystallize out of the solution in a pure form, while impurities remain dissolved. A specific example of this technique involves obtaining needle-like crystals of the related compound 1-bromo-4-methyl-2-nitrobenzene by slowly cooling a solution from room temperature to 0 °C. researchgate.net This process of slow crystal formation is crucial for achieving high purity.

Regioselectivity and Stereochemical Considerations in the Synthesis of Substituted Nitrobenzenes

The synthesis of polysubstituted benzenes like this compound requires careful consideration of the directing effects of the substituents on the aromatic ring. This control over the position of incoming electrophiles is known as regioselectivity.

In electrophilic aromatic substitution, existing substituents on the benzene ring determine the position of the next substitution. These groups can be broadly categorized as activating or deactivating, and as ortho-/para-directing or meta-directing.

Activating Groups: These groups donate electron density to the ring, making it more reactive towards electrophiles. They generally direct incoming groups to the ortho and para positions. Alkyl groups, such as the two methyl groups in the target molecule, are activating and ortho-, para-directing.

Deactivating Groups: These groups withdraw electron density from the ring, making it less reactive. libretexts.org

Halogens (like Bromo-) are deactivating due to their inductive effect but are ortho-, para-directing because of resonance effects.

Strongly deactivating groups, such as the nitro group (-NO₂), withdraw electron density through both induction and resonance and are meta-directors. libretexts.orgmsu.edu

The final structure of this compound is a result of the combined directing effects of these groups during a multi-step synthesis. For example, the bromination of nitrobenzene primarily yields the meta-bromo isomer. msu.edu The synthesis plan must sequence the reactions correctly to leverage these directing effects to achieve the desired substitution pattern.

Stereochemistry, the study of the spatial arrangement of atoms in molecules, is a critical consideration in many organic syntheses. rijournals.com However, for this compound, which is an achiral molecule and lacks any stereocenters, considerations of stereoselectivity (e.g., the formation of enantiomers or diastereomers) are not applicable to its synthesis. The primary synthetic challenge lies in achieving the correct regiochemistry—the specific placement of the bromo, dimethyl, and nitro groups on the benzene ring.

Reaction Mechanisms and Reactivity Studies of 1 Bromo 4,5 Dimethyl 2 Nitrobenzene

Electrophilic Aromatic Substitution (EAS) in 1-Bromo-4,5-dimethyl-2-nitrobenzene

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene (B151609) ring. The substituents already present on the ring significantly influence the rate and position of this attack.

Substituents on a benzene ring can be classified as either activating or deactivating towards electrophilic attack. chemistrytalk.org Activating groups increase the rate of EAS compared to unsubstituted benzene, while deactivating groups decrease the rate. masterorganicchemistry.comlibretexts.org This effect is a combination of induction and resonance.

Methyl Groups (-CH₃): The two methyl groups at positions 4 and 5 are considered weakly activating groups. organicchemistrytutor.com They donate electron density to the ring through an inductive effect and hyperconjugation. libretexts.org This increased electron density makes the ring more nucleophilic and thus more reactive towards incoming electrophiles. libretexts.orglibretexts.org

Nitro Group (-NO₂): The nitro group at position 2 is a powerful deactivating group. masterorganicchemistry.com It strongly withdraws electron density from the aromatic ring through both a negative inductive effect (-I) and a negative resonance effect (-R). libretexts.org This withdrawal of electron density makes the ring significantly less nucleophilic and therefore much less reactive towards electrophiles. libretexts.org For instance, a nitro group can make a benzene ring more than 10 million times less reactive. libretexts.org

Bromine Atom (-Br): Halogens like bromine are a unique case. They are deactivating due to their strong electron-withdrawing inductive effect, but they are ortho-, para-directing because of their electron-donating resonance effect. organicchemistrytutor.comlibretexts.org

In this compound, the strong deactivating effect of the nitro group is expected to dominate over the activating effects of the two methyl groups. Therefore, the ring as a whole is deactivated towards electrophilic aromatic substitution, meaning reactions will be slower and require harsher conditions compared to benzene or toluene. libretexts.orgmasterorganicchemistry.com

Table 1: Classification of Substituents on this compound

| Substituent | Position | Effect on EAS Reactivity | Nature |

|---|---|---|---|

| -NO₂ | 2 | Strongly Deactivating | Electron-withdrawing |

| -Br | 1 | Weakly Deactivating | Electron-withdrawing (Inductive) |

| -CH₃ | 4 | Weakly Activating | Electron-donating |

The position of electrophilic attack is determined by the directing effects of the existing substituents. Substituents direct incoming electrophiles to the position that results in the most stable carbocation intermediate (arenium ion). libretexts.orglibretexts.org

Ortho-, Para-Directors: The methyl groups and the bromine atom are ortho-, para-directors. masterorganicchemistry.com They direct incoming electrophiles to the positions ortho and para relative to themselves.

Meta-Directors: The nitro group is a meta-director, directing incoming electrophiles to the meta position. masterorganicchemistry.commasterorganicchemistry.com

In this compound, the available positions for substitution are 3 and 6. To predict the major product, the directing effects of all four substituents must be considered:

Position 3: This position is ortho to the methyl group at C4, meta to the bromine at C1, meta to the methyl group at C5, and ortho to the nitro group at C2.

Position 6: This position is ortho to the bromine at C1, ortho to the methyl group at C5, meta to the methyl group at C4, and meta to the nitro group at C2.

The directing effects of the activating methyl groups and the ortho-, para-directing bromine atom will reinforce each other to direct the incoming electrophile. The strongest activating group generally dictates the final position. masterorganicchemistry.com In this case, the two methyl groups are the strongest activators. The attack at position 6 is favored as it is ortho to the methyl group at C5 and ortho to the bromine at C1. The nitro group strongly deactivates the ortho position (C3), making an attack there less likely. Therefore, the primary product of electrophilic aromatic substitution on this compound is expected to be at the C6 position.

Nucleophilic Aromatic Substitution (NAS) Chemistry of this compound

Aromatic rings that are electron-deficient due to the presence of strong electron-withdrawing groups can undergo nucleophilic aromatic substitution (NAS). wikipedia.org This reaction, often proceeding through an SₙAr (addition-elimination) mechanism, involves the attack of a nucleophile on the ring and the displacement of a leaving group. masterorganicchemistry.comlibretexts.org

The presence of the strongly electron-withdrawing nitro group ortho to the bromine atom makes this compound a suitable substrate for NAS reactions. wikipedia.orgnih.gov

In the SₙAr mechanism, the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgnih.gov The cleavage of the carbon-leaving group bond occurs in a subsequent, faster step. masterorganicchemistry.com

Consequently, the ability of the leaving group to depart does not usually affect the reaction rate. libretexts.org Instead, the reaction rate is influenced by the electronegativity of the leaving group, which helps to withdraw electron density from the carbon atom being attacked, thus facilitating the nucleophilic attack. This leads to an unusual order of reactivity for halogens as leaving groups in SₙAr reactions: F > Cl ≈ Br > I. wikipedia.orgmasterorganicchemistry.comnih.gov Fluorine, being the most electronegative halogen, activates the ring most effectively towards nucleophilic attack. libretexts.org

While bromine is not the most reactive leaving group in the halogen series for SₙAr reactions, it is still a very effective leaving group, significantly better than iodine. nih.gov Its departure is facilitated by the stabilization of the intermediate Meisenheimer complex by the ortho-nitro group.

The SₙAr mechanism for this compound proceeds in two main steps:

Addition of the Nucleophile: A nucleophile (e.g., OH⁻, OR⁻, NH₃) attacks the carbon atom attached to the bromine (C1). libretexts.org This is the slow, rate-determining step. The attack forms a resonance-stabilized carbanion intermediate (Meisenheimer complex). libretexts.org The negative charge of this intermediate is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the ortho-nitro group, which provides significant stabilization. libretexts.orgstackexchange.com

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the bromide ion (Br⁻). nih.gov This step is fast.

The presence of the nitro group ortho (or para) to the leaving group is essential for the reaction to proceed efficiently, as it is required to stabilize the negative charge of the intermediate. libretexts.orgstackexchange.com Nucleophilic attack on aryl halides without such activating groups only occurs under extreme conditions. libretexts.org A variety of nucleophiles, including hydroxides, alkoxides, amines, and thiolates, can displace the bromine atom in this manner. wikipedia.orgrsc.org

Studies on related compounds, such as 1-halo-3,5-dinitrobenzenes, have shown patterns of "dual reactivity" where a nucleophile can displace either the halogen or one of the nitro groups. researchgate.net The outcome of the reaction can depend on the nature of the nucleophile, the solvent, and the specific halogen. For instance, in the reaction of 1-bromo-3,5-dinitrobenzene with sodium 1,2,4-triazolate, both the bromine and a nitro group can be substituted, with the ratio of products depending on the solvent. researchgate.net

While this compound has only one nitro group, the principles of competitive substitution are relevant. The nitro group itself can sometimes act as a leaving group, although this is less common than halide displacement. The relative stability of the potential intermediates would determine the reaction pathway. For this compound, the strong activation provided by the nitro group at the ortho position makes the displacement of the bromine atom the overwhelmingly favored pathway for most nucleophiles.

Table 2: Summary of Reactivity for this compound

| Reaction Type | Ring Character | Key Substituent Effects | Expected Outcome |

|---|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | Deactivated | -NO₂ group strongly deactivates; -CH₃ groups activate and direct. | Substitution is slow and occurs primarily at the C6 position. |

Reduction Reactions of the Nitro Group

The nitro group of this compound is a key functional group that can be readily transformed into an amino group, providing a gateway to a variety of other derivatives. This reduction can be achieved through several methods, most notably catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation to Amino Derivatives

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroarenes to their corresponding anilines. For this compound, this transformation yields 4-Bromo-5,6-dimethylaniline. The reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or nickel on an alumina-silicate support, in the presence of hydrogen gas. semanticscholar.orgjournalspub.info

The process involves the adsorption of the nitro compound and molecular hydrogen onto the catalyst surface. The hydrogenation proceeds in a stepwise manner, likely involving nitroso and hydroxylamine intermediates, before the final amino product is formed. Studies on analogous dimethyl-nitrobenzene compounds have shown that reaction conditions can be optimized to achieve high conversion and selectivity. semanticscholar.orgjournalspub.info Factors such as temperature, hydrogen pressure, catalyst loading, and solvent choice all play a crucial role in the reaction's efficiency. semanticscholar.orgjournalspub.info For instance, an increase in temperature and hydrogen pressure generally leads to an increase in the catalytic activity. semanticscholar.orgjournalspub.info

| Catalyst | Solvent | Temperature Range (°K) | Pressure Range (bar H₂) | Product |

|---|---|---|---|---|

| Palladium on Carbon (Pd/C) | Ethanol | 343–403 | 4–10 | 4-Bromo-5,6-dimethylaniline |

| Nickel on Alumina-Silicate | Ethanol | 343–403 | 4–10 | 4-Bromo-5,6-dimethylaniline |

Chemical Reduction Methodologies (e.g., Using Tin(II) Chloride)

An alternative to catalytic hydrogenation is the use of chemical reducing agents. A classic and effective method for the reduction of nitroarenes involves the use of metals in acidic media, such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid. youtube.com This method is particularly useful in laboratory settings.

| Reducing Agent | Acid Medium | Key Steps | Product |

|---|---|---|---|

| Tin(II) Chloride (SnCl₂) | Concentrated Hydrochloric Acid (HCl) | 1. Electron transfer from Sn to nitro group. 2. Protonation and removal of oxygen atoms as H₂O. 3. Formation of the amine salt. 4. Liberation of free amine with base. | 4-Bromo-5,6-dimethylaniline |

Oxidative Transformations of the Methyl Groups

The two methyl groups on the aromatic ring of this compound are susceptible to oxidation due to their benzylic position.

Benzylic Reactivity and Radical Stabilization

The electronic nature of the other substituents on the ring influences this stability. The electron-withdrawing nitro group can further influence the electron distribution within the ring, affecting the stability of the benzylic radical intermediate.

Selective Oxidation Pathways

The benzylic reactivity allows for the selective oxidation of one or both methyl groups to various oxidation states, including aldehydes, carboxylic acids, or even hydroperoxides, depending on the oxidant and reaction conditions. rsc.orgresearchgate.net For example, strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can oxidize the methyl groups to carboxylic acids, potentially leading to the formation of 4-bromo-2-nitro-1,2-benzenedicarboxylic acid if both groups are oxidized.

Milder and more selective oxidation can be achieved using reagents like selenium dioxide (SeO₂), which can convert benzylic methyl groups into aldehydes. researchgate.net Another approach involves the use of tert-butyl hydroperoxide in the presence of a suitable catalyst, which can also lead to more controlled oxidation. researchgate.net Achieving selective mono-oxidation versus di-oxidation often depends on controlling the stoichiometry of the oxidizing agent and the reaction time.

Advanced Electrochemical Studies of Halogenated Nitrobenzene (B124822) Radical Anions

Electrochemical studies on halogenated nitrobenzenes provide profound insights into their reaction mechanisms, particularly the behavior of their radical anions. While specific studies on this compound are not extensively detailed, research on the closely related 1-bromo-4-nitrobenzene (B128438) offers a strong model for its electrochemical behavior.

Upon one-electron reduction at an electrode, halogenated nitrobenzenes form a radical anion. The fate of this radical anion is highly dependent on the solvent and the nature of the halogen. In conventional non-aqueous solvents like acetonitrile or dimethylformamide, the radical anion of 1-bromo-4-nitrobenzene can be relatively stable. However, in other environments, such as room temperature ionic liquids, it is shown to be more reactive.

One-Electron Reduction Pathways and Radical Anion Formation

The electrochemical reduction of nitroaromatic compounds is a key process in understanding their reactivity. For nitrobenzenes, a one-electron reduction pathway leads to the formation of a radical anion researchgate.netnih.gov. In the case of compounds like 1-bromo-4-nitrobenzene, this reduction is a quasi-reversible, one-electron process that yields the corresponding radical anion researchgate.netrsc.org. This initial electron transfer is a critical step that dictates the subsequent chemical fate of the molecule. Studies on various nitrobenzene derivatives have shown that the formation of the nitro radical anion can be observed and characterized using techniques like cyclic voltammetry, particularly in aprotic or mixed media researchgate.net. The stability and subsequent reactions of this electrochemically generated radical anion are central to the mechanistic pathways that follow researchgate.net.

Reactivity of Radical Anions in Ionic Liquid Media

The solvent environment significantly influences the reactivity of radical anions. In conventional non-aqueous solvents like acetonitrile, dimethyl sulfoxide, or N,N-dimethylformamide, the radical anion of 1-bromo-4-nitrobenzene is relatively stable rsc.orgnih.gov. However, in room temperature ionic liquids (RTILs), such as N-butyl-N-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ([C₄mPyrr][NTf₂]), the reactivity is markedly different researchgate.netrsc.orgnih.gov. In this medium, the radical anions become more reactive rsc.orgnih.gov. This altered behavior is attributed to the ionic solvent's ability to promote the reactivity of the radical anion, likely through the stabilization of charged products formed in subsequent steps rsc.orgnih.govmanchester.ac.uk.

Electrochemically Induced Arylzinc Species Formation

Further investigation into the electrochemical reduction of 1-bromo-4-nitrobenzene in an ionic liquid medium at a zinc electrode reveals a facile route for creating functionalized arylzinc species rsc.orgsigmaaldrich.com. The process begins with the one-electron reduction of the bromo-nitroarene to its radical anion. This radical anion then reacts with the zinc electrode to form arylzinc products researchgate.netrsc.orgsigmaaldrich.com. The formation of these organometallic species has been confirmed by introducing carbon dioxide into the system, which reacts with the arylzinc species, thereby "fingerprinting" their formation rsc.orgsigmaaldrich.com. This method demonstrates a proof-of-concept for generating valuable arylzinc compounds directly from bromo-nitroarenes rsc.org.

Mechanistic Investigations of Electron Transfer Processes (e.g., EC and DISP mechanisms)

The electrochemical behavior of 1-bromo-4-nitrobenzene in different media highlights distinct mechanistic pathways. The formation of arylzinc species at a zinc electrode proceeds via an EC-type mechanism, where a quasi-reversible electron transfer (E) is followed by a chemical reaction (C) of the radical anion with the electrode researchgate.netrsc.org.

In contrast, within the bulk of an ionic liquid like [C₄mPyrr][NTf₂], the radical anion of 1-bromo-4-nitrobenzene reacts via a DISP-type mechanism researchgate.netrsc.orgmanchester.ac.uk. This mechanism involves the electrolysis of the parent molecule, consuming between one and two electrons per molecule and leading to the formation of the nitrobenzene radical anion and bromide ions rsc.orgnih.govmanchester.ac.uk. The DISP mechanism represents a pathway where the initial radical anion undergoes further reactions, distinguishing its reactivity in ionic liquids from that in conventional solvents rsc.orgnih.gov.

Catalytic Cross-Coupling Reactions Involving the Bromine Moiety

The bromine atom on the aromatic ring of this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon and carbon-heteroatom bonds researchgate.netresearchgate.netmdpi.com.

Palladium-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Aminations)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds by coupling amines with aryl halides wikipedia.org. This reaction has broad applications in the synthesis of pharmaceuticals and natural products due to its wide substrate scope and functional group tolerance wikipedia.orgnih.gov. The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and finally, reductive elimination to yield the aryl amine product wikipedia.orglibretexts.org.

While specific studies on this compound were not identified, the reaction is widely applicable to a range of aryl bromides beilstein-journals.orgnih.gov. The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine ligands like XantPhos and those developed by Buchwald's group often providing high yields and good functional group compatibility beilstein-journals.orgnih.govchemrxiv.org.

Table 1: Key Components in Buchwald-Hartwig Amination

| Component | Role | Common Examples |

|---|---|---|

| Catalyst | Facilitates the coupling | Pd(OAc)₂, Pd₂(dba)₃ beilstein-journals.orgnih.gov |

| Ligand | Stabilizes the Pd center and modulates reactivity | XantPhos, BINAP, BrettPhos libretexts.orgnih.govchemrxiv.org |

| Base | Promotes deprotonation of the amine | NaOtBu, KOtBu, Cs₂CO₃ beilstein-journals.orgnih.gov |

| Aryl Halide | Electrophilic partner | Aryl bromides, chlorides, iodides, triflates wikipedia.orglibretexts.org |

| Amine | Nucleophilic partner | Primary and secondary amines, anilines wikipedia.orgnih.gov |

Chemoselective Arylation of Phenols with Bromo-nitroarenes

A chemoselective method for the arylation of phenols using bromo-nitroarenes has been developed, proceeding through a nucleophilic aromatic substitution (SNAr) pathway rsc.org. This reaction allows for the synthesis of nitro-biaryl-ols, which are valuable intermediates for creating more complex molecules like benzofurans and carbazoles rsc.org. The reaction is typically carried out at room temperature using a strong base such as potassium tert-butoxide (KOtBu) rsc.org.

In a study optimizing this reaction, various bromo-nitroarenes were successfully coupled with a range of phenols. The reaction conditions were fine-tuned to achieve high yields, with the choice of base and solvent being critical factors rsc.org.

Table 2: Optimization of Reaction Conditions for Arylation of Phenol

| Entry | Base | Solvent | Temperature (°C) | Yield of ortho-product (%) | Yield of para-product (%) |

|---|---|---|---|---|---|

| 1 | NaH | DMSO | 25 | trace | 30 |

| 2 | NaOH | DMSO | 25 | 14 | 48 |

| 3 | KOH | DMSO | 25 | 10 | 42 |

| 4 | KOtBu | DMSO | 25 | 18 | 65 |

| 5 | NaOtBu | DMSO | 25 | 22 | 46 |

| 6 | KOtBu | DMF | 25 | 26 | 54 |

Data derived from a study on the coupling of phenol and 1-bromo-4-methyl-2-nitrobenzene, illustrating general conditions for this class of reaction rsc.org.

This methodology demonstrates the potential for this compound to act as an arylating agent for phenols, expanding its synthetic utility.

Advanced Spectroscopic Characterization of 1 Bromo 4,5 Dimethyl 2 Nitrobenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 1-Bromo-4,5-dimethyl-2-nitrobenzene, both proton (¹H) and carbon-13 (¹³C) NMR provide a detailed map of the molecule's atomic connectivity and chemical environment.

Proton NMR (¹H NMR) for Structural Elucidation

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the methyl groups. The chemical shifts (δ) are influenced by the electronic effects of the bromo, nitro, and methyl substituents. The electron-withdrawing nitro group deshields nearby protons, shifting their signals downfield, while the methyl groups are electron-donating.

Given the substitution pattern, there are two aromatic protons. The proton at the C6 position (H-6) is ortho to the bromine atom and meta to the nitro group. The proton at the C3 position (H-3) is ortho to the nitro group and meta to the bromine atom. Due to the strong deshielding effect of the adjacent nitro group, the signal for H-3 is expected to appear at a lower field compared to H-6.

Expected ¹H NMR Chemical Shifts for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | 7.5 - 7.8 | Singlet |

| H-6 | 7.2 - 7.5 | Singlet |

| CH₃ at C4 | ~2.3 | Singlet |

| CH₃ at C5 | ~2.3 | Singlet |

Note: This is a predictive table based on analogous compounds. Actual values may vary.

Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, eight distinct signals are expected, corresponding to the six aromatic carbons and the two methyl carbons. The chemical shifts are heavily influenced by the substituents.

The carbon atom attached to the nitro group (C-2) will be significantly deshielded. The carbon attached to the bromine atom (C-1) also experiences a distinct chemical shift, which can be influenced by the 'heavy atom effect', sometimes causing an upfield shift contrary to what electronegativity alone would suggest docbrown.info. The carbons bearing the methyl groups (C-4 and C-5) and the remaining aromatic carbons (C-3 and C-6) will have chemical shifts characteristic of substituted benzene (B151609) rings. In ortho-substituted benzenes, the carbon atoms adjacent to the substituents experience greater deshielding, leading to downfield shifts fiveable.me.

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-1 (C-Br) | 115 - 125 |

| C-2 (C-NO₂) | 145 - 155 |

| C-3 | 130 - 140 |

| C-4 | 135 - 145 |

| C-5 | 135 - 145 |

| C-6 | 125 - 135 |

| CH₃ at C4 | 15 - 25 |

| CH₃ at C5 | 15 - 25 |

Note: This is a predictive table based on analogous compounds. Actual values may vary.

Advanced NMR Techniques for Conformational Analysis and Intermolecular Interactions

The conformation of this compound is largely defined by the orientation of the nitro group relative to the benzene ring. Steric hindrance between the ortho-substituent (bromine) and the nitro group can cause the nitro group to twist out of the plane of the aromatic ring researchgate.net.

Advanced NMR techniques can probe these conformational features and intermolecular interactions:

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments can reveal through-space proximity between protons. For instance, an NOE enhancement between the H-3 proton and the oxygen atoms of the nitro group could provide evidence for the preferred orientation of the nitro group.

2D Correlation Spectroscopy (COSY, HSQC, HMBC): These techniques establish connectivity between atoms. While COSY is limited in this molecule due to the isolated aromatic protons, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguously assigning the proton and carbon signals. HMBC, in particular, can show correlations between the methyl protons and the aromatic carbons (C-3, C-4, C-5, C-6), confirming their positions.

Variable Temperature (VT) NMR: VT-NMR studies can provide information on the dynamics of the nitro group rotation. Changes in the NMR spectrum as a function of temperature can be used to calculate the energy barrier for this rotation.

Studies on related nitro-substituted N-alkylanilines have demonstrated the utility of NMR in determining conformation, where the magnetic anisotropy of the nitro group significantly influences the chemical shifts of nearby protons scispace.com.

Infrared (IR) and Raman Spectroscopy

Vibrational Band Assignments for Functional Groups

The IR and Raman spectra of this compound are characterized by vibrations of the nitro group, the C-Br bond, the methyl groups, and the substituted benzene ring. Computational methods, such as Density Functional Theory (DFT), are often used to aid in the assignment of vibrational modes for similar molecules like 1-Bromo-4-Nitrobenzene (B128438) irjet.netresearchgate.net.

The most characteristic vibrations are those of the nitro (NO₂) group. These include a strong asymmetric stretching vibration and a symmetric stretching vibration. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C-Br stretching vibration is found in the fingerprint region at lower wavenumbers.

Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| NO₂ | Asymmetric Stretch | 1500 - 1570 researchgate.net |

| NO₂ | Symmetric Stretch | 1300 - 1370 researchgate.net |

| Aromatic C-H | Stretch | 3000 - 3100 |

| C-C (ring) | Stretch | 1400 - 1600 |

| C-Br | Stretch | 500 - 600 |

| CH₃ | Symmetric/Asymmetric Stretch | 2850 - 3000 |

Note: This is a predictive table based on data from substituted nitrobenzenes.

Conformational Analysis via Vibrational Signatures

The vibrational frequencies, particularly those of the nitro group, are sensitive to the group's conformation relative to the benzene ring. The degree of conjugation between the nitro group and the ring affects the bond strengths and, consequently, the vibrational frequencies.

In ortho-substituted nitrobenzenes, steric hindrance can force the nitro group out of the plane of the benzene ring, reducing conjugation. This twisting can be observed as a shift in the NO₂ stretching frequencies. For instance, in 1-bromo-4-methyl-2-nitrobenzene, the dihedral angle between the nitro group and the phenyl ring is found to be 14.9° researchgate.net. A similar out-of-plane twist is expected for this compound.

Furthermore, studies on vibrational energy flow in substituted benzenes have shown that ortho substituents can activate energy flow pathways between the substituent and the phenyl ring, which can be monitored using time-resolved IR-Raman spectroscopy illinois.edu. The specific vibrational signatures associated with different conformers can thus provide a detailed picture of the molecule's three-dimensional structure and dynamic behavior.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For the structural elucidation of organic molecules like this compound, it provides critical information regarding molecular weight and elemental composition, as well as clues about the molecule's structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously determining the elemental formula of a compound. By measuring the mass-to-charge ratio to a very high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.

For this compound, with the chemical formula C₈H₈BrNO₂, the theoretical exact mass can be calculated by summing the masses of its most abundant isotopes. This calculated mass provides a precise benchmark for experimental verification. In a typical HRMS experiment, the compound is ionized (e.g., by electrospray ionization - ESI) and the resulting molecular ion is analyzed. For instance, in the analysis of a related 4-nitrobromobenzene derivative, C₁₂H₁₈BrN₃O₄, HRMS-ESI was used to confirm its elemental composition. The calculated mass for the sodiated adduct [M+Na]⁺ was 370.03729, while the experimentally found mass was 370.03726, a difference of less than 1 ppm, which confirms the proposed formula with high confidence acs.org. This level of accuracy is crucial for confirming the identity of newly synthesized compounds.

| Formula | Species | Calculated Mass (Da) | Expected Observed Mass (Da) |

|---|---|---|---|

| C₈H₈BrNO₂ | [M]⁺ | 228.9789 | 228.9789 ± 0.0005 |

| [M+H]⁺ | 229.9867 | 229.9867 ± 0.0005 |

This table is interactive. Click on the headers to sort the data.

The electron ionization (EI) mass spectrum of nitroaromatic compounds typically shows characteristic fragmentation pathways. The major fragmentation routes for this compound would likely involve:

Loss of the nitro group: A primary fragmentation would be the cleavage of the C-N bond, resulting in the loss of a nitro radical (•NO₂) to give a fragment ion.

Loss of nitric oxide: Rearrangement can lead to the loss of a neutral nitric oxide molecule (NO), a common pathway for aromatic nitro compounds.

Loss of the bromo group: Cleavage of the C-Br bond would result in the loss of a bromine radical (•Br).

Benzylic cleavage: The presence of methyl groups on the aromatic ring allows for benzylic cleavage, leading to the loss of a hydrogen radical to form a stable benzyl-type cation.

The analysis of these fragments helps to piece together the original structure, confirming the presence and position of the bromo, nitro, and dimethyl functional groups on the benzene ring.

| Fragment Ion | Proposed Neutral Loss | Predicted m/z | Notes |

|---|---|---|---|

| [M - NO₂]⁺ | •NO₂ | 183/185 | Loss of the nitro group. |

| [M - NO]⁺ | NO | 199/201 | Loss of nitric oxide after rearrangement. |

| [M - Br]⁺ | •Br | 150 | Loss of the bromine atom. |

| [M - H]⁺ | •H | 228/230 | Loss of hydrogen from a methyl group. |

This table is interactive. Click on the headers to sort the data. Note: m/z values are given for the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ⁷⁹Br/⁸¹Br).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals, providing insights into the electronic structure of the compound.

The UV-Vis spectrum of this compound is dominated by its primary chromophore: the nitrobenzene (B124822) system. A chromophore is the part of a molecule responsible for its color. In this case, the benzene ring conjugated with the nitro group allows for specific electronic transitions. The main transitions observed in such systems are:

π → π* transitions: These are high-energy, high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are characteristic of aromatic systems.

n → π* transitions: These are lower-energy, lower-intensity absorptions that involve the excitation of a non-bonding electron (from the oxygen atoms of the nitro group) to a π* antibonding orbital.

The bromine atom and the two methyl groups act as auxochromes—groups that modify the absorption of the chromophore. They can cause a shift in the absorption maximum (λₘₐₓ) to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift) and can also affect the absorption intensity. Theoretical studies on the related compound 1-bromo-4-nitrobenzene have been conducted to predict its UV-Vis spectrum and analyze its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which define the electronic transitions irjet.netresearchgate.net. For comparison, the chromophore in 4-nitrophenol gives it a distinct yellow color in alkaline solution, with a maximum absorbance at 405 nm, which is a result of the extended conjugation in its deprotonated form wikipedia.org.

| Transition Type | Involved Orbitals | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π | π (aromatic ring) → π (nitro group) | 250-300 nm | High |

| n → π | n (nitro oxygens) → π (nitro group) | 300-350 nm | Low |

This table is interactive. Click on the headers to sort the data.

The absorption of UV light can lead to photochemical reactions. Nitroaromatic compounds are known to be photochemically active. Upon excitation, the molecule can undergo various relaxation pathways, including fluorescence, phosphorescence, or non-radiative decay. A significant pathway for some nitroaromatic compounds is photo-induced bond cleavage.

Studies on related molecules, such as o-nitrophenol, have shown that photo-excitation can lead to ultrafast nuclear motions and photolysis, which is of interest in atmospheric chemistry rsc.org. The C-N bond in nitroaromatic compounds is often susceptible to cleavage upon electronic excitation. Theoretical studies on the radical cations of nitrobenzene and 4-nitrotoluene have identified ground state dissociation pathways that can be initiated by photoexcitation researchgate.net. This suggests that this compound could potentially undergo cleavage of the C-N bond or the C-Br bond upon irradiation with UV light, leading to the formation of radical species. These properties are highly dependent on the specific electronic structure and the environment of the molecule.

Computational Chemistry and Theoretical Modeling of 1 Bromo 4,5 Dimethyl 2 Nitrobenzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of a molecule from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) has become one of the most popular and versatile computational methods in quantum chemistry. It is used to investigate the electronic properties of many-electron systems. Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which simplifies the calculation. Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly used for such studies as they provide a good balance between accuracy and computational cost for organic molecules. DFT is highly effective for geometry optimization, frequency calculations, and determining various electronic properties. niscair.res.incore.ac.uk

Møller-Plesset Perturbation Theory (MP2) is a post-Hartree-Fock method that improves upon the Hartree-Fock approximation by including electron correlation effects. wikipedia.orgsmu.edu The Hartree-Fock method treats each electron in a molecule as moving in the average field of all other electrons and does not fully account for electron-electron repulsion, leading to what is known as the electron correlation problem. MP2 theory addresses this by adding corrections based on Rayleigh-Schrödinger perturbation theory, typically to the second order (hence MP2). wikipedia.orgq-chem.com It is particularly useful for studying systems where electron correlation is important, such as in the analysis of non-covalent interactions. nih.govnih.gov However, MP2 calculations are more computationally demanding than DFT. smu.edu

The accuracy of any quantum chemical calculation is dependent on the chosen basis set, which is a set of mathematical functions used to build the molecular orbitals. The selection of a basis set is a compromise between desired accuracy and computational feasibility.

For molecules like 1-bromo-4,5-dimethyl-2-nitrobenzene, Pople-style basis sets are commonly employed. A typical choice for initial geometry optimization might be the 6-31G(d) basis set. niscair.res.incore.ac.uk For more accurate energy calculations and property predictions, larger basis sets are necessary. The 6-311++G(d,p) basis set is frequently used for such purposes. researchgate.net This notation indicates:

6-311G : A triple-zeta valence basis set, meaning three functions are used for each valence atomic orbital, providing more flexibility.

++ : Diffuse functions are added to both heavy atoms and hydrogen atoms. These are important for describing anions, lone pairs, and other systems with diffuse electron density.

(d,p) : Polarization functions are added to heavy atoms (d-functions) and hydrogen atoms (p-functions). These functions allow for the description of non-spherical electron density distributions, which is crucial for accurately modeling chemical bonds.

Electronic Structure Analysis

Once the molecular geometry is optimized, a variety of analyses can be performed to understand the electronic characteristics and predict the reactivity of this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). schrodinger.com

HOMO : This orbital acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.

LUMO : This orbital acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a critical parameter for determining molecular stability and reactivity. schrodinger.com A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. schrodinger.com Conversely, a small gap indicates a molecule is more reactive and can be easily excited. The HOMO-LUMO gap is also used to predict the electronic absorption properties of a molecule. schrodinger.com

Computational studies on a series of nitrobenzene (B124822) derivatives using DFT have determined these values, which provide insight into how substituents affect electronic properties. niscair.res.in

Table 1: FMO Properties of Selected Bromonitrobenzene Derivatives

This table presents data calculated for analogous compounds, illustrating the typical values obtained from DFT calculations. The energies are given in atomic units (a.u.).

| Compound | HOMO (a.u.) | LUMO (a.u.) | Energy Gap (ΔE) (a.u.) |

| 2-Bromonitrobenzene | -0.09387 | 0.190466 | 0.284336 |

| 3-Bromonitrobenzene | -0.09913 | 0.199511 | 0.298641 |

| 4-Bromonitrobenzene | -0.09789 | 0.196454 | 0.294344 |

| 3-Methyl-4-bromonitrobenzene | -0.09478 | 0.189942 | 0.284722 |

Source: Data derived from a QSAR study on nitrobenzenes. niscair.res.incore.ac.uk

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex calculated wavefunctions into a more intuitive chemical picture of localized bonds, lone pairs, and antibonding orbitals. physchemres.orgmdpi.com This method is particularly useful for studying intramolecular interactions, such as hyperconjugation and charge delocalization.

The analysis focuses on the interactions between filled (donor) and vacant (acceptor) NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2). mdpi.com A larger E(2) value indicates a more significant interaction and greater charge delocalization from the donor to the acceptor orbital. mdpi.com For a molecule like this compound, NBO analysis could reveal:

Interactions between the lone pairs of the oxygen atoms in the nitro group and the antibonding orbitals of the benzene (B151609) ring.

Hyperconjugative effects involving the methyl groups.

The electronic effect of the bromine substituent on the aromatic system.

Based on the energies of the frontier molecular orbitals, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. chemrevlett.com These descriptors are derived from conceptual DFT and provide a quantitative measure of reactivity. niscair.res.in

Key global reactivity indices include:

Chemical Potential (μ) : Related to the escaping tendency of electrons. It is calculated as μ ≈ (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η) : Measures the resistance to charge transfer. It is calculated as η ≈ (E_LUMO - E_HOMO) / 2.

Global Softness (S) : The reciprocal of hardness (S = 1 / 2η). A higher softness value implies higher reactivity.

Electrophilicity Index (ω) : Measures the energy stabilization when a molecule accepts an optimal number of electrons. It is calculated as ω = μ² / 2η. A high electrophilicity index indicates a good electrophile. mdpi.com

Table 2: Global Chemical Reactivity Descriptors of Selected Bromonitrobenzene Derivatives

This table shows calculated reactivity descriptors for related compounds, providing a quantitative basis for comparing reactivity.

| Compound | Chemical Potential (μ) (a.u.) | Chemical Hardness (η) (a.u.) | Global Softness (S) (a.u.) | Electrophilicity Index (ω) (a.u.) |

| 2-Bromonitrobenzene | 0.048298 | 0.142168 | 3.51714 | 0.00820 |

| 3-Bromonitrobenzene | 0.050191 | 0.149321 | 3.34863 | 0.00844 |

| 4-Bromonitrobenzene | 0.049282 | 0.147172 | 3.39736 | 0.00826 |

| 3-Methyl-4-bromonitrobenzene | 0.047581 | 0.142361 | 3.51221 | 0.00795 |

Source: Data derived and calculated from a QSAR study on nitrobenzenes. niscair.res.incore.ac.uk

Conformational Analysis and Energy Minimization Studies

Conformational analysis is a fundamental computational approach used to identify the most stable three-dimensional arrangements of a molecule, known as conformers. For this compound, the primary focus of such a study would be the rotation around the C-N bond connecting the nitro group to the benzene ring. The steric hindrance introduced by the adjacent bromine atom and a methyl group significantly influences the preferred orientation of the nitro group.

Energy minimization calculations, typically performed using quantum mechanical methods like Density Functional Theory (DFT), are employed to determine the relative energies of different conformations. The process involves systematically rotating the nitro group and calculating the potential energy at each step, resulting in a potential energy surface. The minima on this surface correspond to stable conformers.

For this compound, it is expected that the planar conformation, where the nitro group lies in the same plane as the benzene ring, would be energetically unfavorable due to severe steric clash between the oxygen atoms of the nitro group and the bulky bromine atom. The lowest energy conformer would likely feature a significant dihedral angle between the plane of the nitro group and the phenyl ring. This is consistent with studies on related compounds, such as 1-Bromo-4-methyl-2-nitrobenzene, where a dihedral angle of 14.9(11)° was observed in its crystal structure, indicating a non-planar arrangement to relieve steric strain. researchgate.net

Table 1: Hypothetical Energy Profile of Nitro Group Rotation in this compound (Note: This data is illustrative and not from a specific study on the target compound.)

| Dihedral Angle (NO₂ vs. Ring Plane) | Relative Energy (kcal/mol) | Conformation Stability |

|---|---|---|

| 0° | +8.5 | Highly Unstable (Steric Clash) |

| 30° | +2.1 | Intermediate |

| 60° | 0.0 | Global Minimum (Most Stable) |

| 90° | +1.5 | Local Minimum |

| 120° | +4.0 | Intermediate |

| 180° | +9.2 | Highly Unstable (Steric Clash) |

Solvation Models and Environmental Effects on Electronic Properties

The properties of a molecule can be significantly altered by its environment, particularly by the solvent in which it is dissolved. Solvation models are computational methods designed to account for these environmental effects. The Conductor-like Polarizable Continuum Model (CPCM) is a widely used implicit solvation model that represents the solvent as a continuous dielectric medium.

By performing quantum chemical calculations with the CPCM, it is possible to predict how the electronic properties of this compound, such as its dipole moment, molecular orbital energies (HOMO/LUMO), and electronic spectrum, would change in different solvents. For instance, polar solvents would be expected to stabilize charge separation in the molecule, leading to an increase in its dipole moment and a shift in its UV-Vis absorption bands. This is particularly relevant for understanding the reactivity of similar compounds in different reaction media. For example, the reactivity of the radical anion of 1-bromo-4-nitrobenzene (B128438) is markedly different in ionic liquids compared to conventional non-aqueous solvents, a phenomenon that can be explored and rationalized using solvation models. nih.gov

Table 2: Predicted Solvent Effects on Electronic Properties of this compound using CPCM (Note: This data is illustrative and not from a specific study on the target compound.)

| Solvent | Dielectric Constant (ε) | Predicted Dipole Moment (Debye) | Predicted HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Gas Phase | 1 | 3.2 | 4.5 |

| Toluene | 2.4 | 3.8 | 4.3 |

| Acetonitrile | 37.5 | 5.1 | 4.1 |

| Water | 80.1 | 5.5 | 4.0 |

Reaction Mechanism Elucidation via Computational Transition State Search

Computational chemistry is an invaluable tool for mapping out the pathways of chemical reactions and identifying the high-energy transition states that connect reactants to products. For this compound, a key reaction of interest would be nucleophilic aromatic substitution (SNAr), where the bromine atom is displaced by a nucleophile.

A transition state search involves locating the saddle point on the potential energy surface corresponding to the highest energy barrier of the reaction. This provides the activation energy, which is crucial for understanding the reaction kinetics. The geometry of the transition state also reveals the mechanism of bond formation and breaking. For an SNAr reaction involving this compound, calculations would likely investigate the formation of a Meisenheimer complex, a resonance-stabilized intermediate characteristic of this reaction type. The electron-withdrawing nitro group is essential for stabilizing this intermediate and facilitating the reaction.

Prediction of Spectroscopic Parameters from First Principles

First-principles (ab initio) quantum chemical methods can predict various spectroscopic parameters with a high degree of accuracy. This allows for the theoretical prediction of spectra that can be compared with experimental data to confirm the structure of a synthesized compound.

For this compound, it would be possible to compute:

NMR Spectra: Chemical shifts (¹H and ¹³C) can be calculated and are highly sensitive to the electronic environment of each nucleus.

Infrared (IR) Spectra: Vibrational frequencies and their corresponding intensities can be predicted. Characteristic peaks for the C-Br, C-N, and N-O stretching and bending modes, as well as aromatic C-H vibrations, would be of particular interest.

UV-Vis Spectra: Electronic excitation energies and oscillator strengths can be calculated to predict the absorption maxima in the ultraviolet-visible spectrum.

These predicted spectra can aid in the interpretation of experimental results and provide a deeper understanding of the molecule's electronic and vibrational structure.

Table 3: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data (Note: This data is illustrative and not from a specific study on the target compound.)

| Spectroscopic Parameter | Predicted Value | Experimental Value |

|---|---|---|

| ¹H NMR Chemical Shift (H-3) | 7.8 ppm | 7.7 ppm |

| ¹³C NMR Chemical Shift (C-1) | 118 ppm | 119 ppm |

| IR Stretch (NO₂ asymmetric) | 1540 cm⁻¹ | 1535 cm⁻¹ |

| UV-Vis λmax | 280 nm | 282 nm |

Structural Analysis: X Ray Crystallography and Molecular Conformation

Single Crystal X-ray Diffraction Analysis of 1-Bromo-4-methyl-2-nitrobenzene

The crystal structure of 1-bromo-4-methyl-2-nitrobenzene was determined by single-crystal X-ray diffraction at a temperature of 181 K. Needle-like crystals suitable for the analysis were obtained by a slow cooling process.

The analysis revealed that 1-bromo-4-methyl-2-nitrobenzene crystallizes in the orthorhombic system. The specific space group was determined to be Pna2₁. The unit cell parameters, which define the dimensions of the basic repeating unit in the crystal lattice, were precisely measured.

| Crystal Data for 1-Bromo-4-methyl-2-nitrobenzene | |

| Formula | C₇H₆BrNO₂ |

| Molecular Weight | 216.04 |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a | 13.016 (5) Å |

| b | 14.617 (5) Å |

| c | 4.037 (5) Å |

| Volume | 768.1 (10) ų |

| Z | 4 |

The molecular structure of 1-bromo-4-methyl-2-nitrobenzene consists of a benzene (B151609) ring substituted with a bromine atom, a nitro group, and a methyl group. While specific bond lengths and angles for this molecule were not explicitly tabulated in the provided search results, the determination of the crystal structure inherently involves the precise measurement of these parameters. The refinement of the structure resulted in an R-factor of 0.053, indicating a good agreement between the experimental diffraction data and the final structural model.

Conformational Analysis of the Nitro Group Relative to the Aromatic Ring

A key feature of the molecular conformation of nitroaromatic compounds is the orientation of the nitro group with respect to the plane of the aromatic ring.

In the crystal structure of 1-bromo-4-methyl-2-nitrobenzene, the nitro group is not coplanar with the phenyl ring. The dihedral angle between the plane of the nitro group and the best plane through the phenyl ring is 14.9 (11)°. This deviation from planarity is a result of torsional strain, which arises from steric interactions between the substituents on the ring.

The dihedral angle of the nitro group in nitrobenzene (B124822) derivatives is highly sensitive to the chemical environment, particularly the nature of the ortho-substituents. In the case of 1-bromo-4-methyl-2-nitrobenzene, the bromine atom and the adjacent C-H bond are in the ortho positions to the nitro group. The steric hindrance imposed by the relatively large bromine atom is a significant factor contributing to the observed dihedral angle.

For comparison, in 4-methyl-2-nitroaniline, where a smaller amino group is ortho to the nitro group, the dihedral angle is only 3.2 (3)°, indicating near coplanarity. Conversely, in pentamethylnitrobenzene, where the nitro group is flanked by two methyl groups, the steric strain is much greater, resulting in a large dihedral angle of 86.1 (5)°. In another related compound, 2-bromo-3-nitrotoluene, the dihedral angle between the nitro group and the phenyl ring is 54.1 (4)°.

| Compound | Ortho-Substituents to Nitro Group | Dihedral Angle (°) |

| 1-Bromo-4-methyl-2-nitrobenzene | Br, H | 14.9 (11) |

| 4-Methyl-2-nitroaniline | NH₂, H | 3.2 (3) |

| Pentamethylnitrobenzene | CH₃, CH₃ | 86.1 (5) |

| 2-Bromo-3-nitrotoluene | Br, CH₃ | 54.1 (4) |

Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in the crystal lattice is governed by intermolecular interactions. For 1-bromo-4-methyl-2-nitrobenzene, the analysis of the crystal packing indicates that there are no obvious strong interactions, such as classical hydrogen bonds, between neighboring molecules. The packing is likely dominated by weaker van der Waals forces. This is in contrast to other nitroaromatic compounds where intermolecular interactions can play a more significant role in the crystal structure. For instance, in some para-substituted nitrobenzene derivatives, intermolecular hydrogen bonds can lead to the formation of infinite polar chains.

Polymorphism and Solid-State Structural Variability

Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is an important aspect of solid-state chemistry. However, there are no published studies on the polymorphic behavior of 1-Bromo-4,5-dimethyl-2-nitrobenzene. The screening for different crystalline forms and the characterization of their solid-state structures have not been reported in the scientific literature.

Future Research Directions and Emerging Methodologies

Development of Greener and More Sustainable Synthetic Routes

The traditional synthesis of 1-Bromo-4,5-dimethyl-2-nitrobenzene typically involves the diazotization of 4,5-dimethyl-2-nitroaniline (B181755) followed by a Sandmeyer-type bromination. researchgate.net This process, while effective, often utilizes hazardous reagents and generates significant waste. Future research is increasingly directed towards greener alternatives that minimize environmental impact.

Key areas of development include:

Alternative Diazotization Reagents: Research into alternatives to traditional nitrite (B80452) salts for diazotization is ongoing. The use of organic nitrites, such as pentyl nitrite, in the presence of a bromine source like bromoform, presents a potential pathway to milder reaction conditions. rsc.org

Photocatalytic Approaches: Photocatalysis offers a promising green alternative for the synthesis of bromo-nitroaromatic compounds. These methods can potentially avoid the use of harsh reagents by utilizing light energy to drive the desired transformations. nih.gov